molecular formula C15H19N3O8S2 B14895934 2,5-BMeS-p-A-NHS CAS No. 2699028-49-2

2,5-BMeS-p-A-NHS

Cat. No.: B14895934
CAS No.: 2699028-49-2
M. Wt: 433.5 g/mol
InChI Key: XYQXSDYEQQGHHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BMeS-p-A-NHS involves the reaction of 4-amino-2,5-bis(methylsulfonyl)benzoic acid with β-alanine, followed by the formation of the N-hydroxysuccinimide ester. The reaction typically requires an inert atmosphere and is sensitive to light, moisture, and heat .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,5-BMeS-p-A-NHS undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2,5-BMeS-p-A-NHS has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-BMeS-p-A-NHS involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in biomolecules, leading to the formation of covalent bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-[[4-amino-2,5-bis(methylsulfonyl)phenyl]amino]propanoate
  • N-[4-amino-2,5-bis(methylsulfonyl)phenyl]-β-alanine 2,5-dioxo-1-pyrrolidinyl ester

Uniqueness

Compared to similar compounds, 2,5-BMeS-p-A-NHS is unique due to its high reactivity and stability under specific conditions. Its ability to form stable amide bonds with primary amines makes it particularly useful in bioconjugation and labeling applications .

Properties

CAS No.

2699028-49-2

Molecular Formula

C15H19N3O8S2

Molecular Weight

433.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[4-amino-2,5-bis(methylsulfonyl)anilino]propanoate

InChI

InChI=1S/C15H19N3O8S2/c1-27(22,23)11-8-10(12(7-9(11)16)28(2,24)25)17-6-5-15(21)26-18-13(19)3-4-14(18)20/h7-8,17H,3-6,16H2,1-2H3

InChI Key

XYQXSDYEQQGHHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)NCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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